2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a xanthene moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Xanthene Moiety: The xanthene group can be introduced through a Friedel-Crafts alkylation reaction using a xanthene derivative and an appropriate electrophile.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a thiol group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: shares similarities with other compounds containing imidazole rings, xanthene groups, or nitrophenyl groups.
Examples: 2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-imidazole, 9H-xanthene-9-carbonyl-1H-imidazole.
Uniqueness
- The combination of the nitrophenyl, xanthene, and imidazole groups in a single molecule provides unique chemical properties and reactivity.
- This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-23(22-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)22)26-14-13-25-24(26)32-15-16-9-11-17(12-10-16)27(29)30/h1-12,22H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCSNHXWPNEZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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